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Overview
Description
SSR-241586 is a 2,2-disubstituted morpholine compound developed by Sanofi-Aventis. It is an antagonist of neurokinin receptors and has shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . Neurokinin receptors are involved in various biological processes, including pain transmission, gastrointestinal and urogenital functions, vasodilatation, neurogenic inflammation, airway inflammation, and bronchoconstriction in asthma and chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of SSR-241586 involves several steps and different strategies have been studied to achieve its production. One of the methods includes the use of an organo-catalyzed Henry reaction applied to an α-keto ester . The synthesis starts with the preparation of dichloroiminoester from commercially available 3,4-dichlorophenylacetonitrile. This is followed by treatment with isoamyl nitrite in the presence of potassium hydroxide in a mixture of solvents .
Another method involves the enantioselective epoxidation of homoallylic alcohol using cumene hydroperoxide in the presence of catalytic diisopropyl D-tartrate and zirconium tetra-tert-butoxide to produce an epoxide, which is then transformed into the morpholine ring . Additionally, asymmetric cyanosilylation of ketone using trimethylsilyl cyanide in the presence of an optically active Lewis acid/base bifunctional catalyst has also been reported .
Chemical Reactions Analysis
SSR-241586 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group present in the intermediate compounds can be reduced to form the desired morpholine ring.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings and the morpholine ring.
Common reagents used in these reactions include isoamyl nitrite, potassium hydroxide, cumene hydroperoxide, diisopropyl D-tartrate, zirconium tetra-tert-butoxide, and trimethylsilyl cyanide . The major products formed from these reactions include various intermediates that are further transformed into SSR-241586 .
Scientific Research Applications
SSR-241586 has been extensively studied for its potential therapeutic applications. It is primarily used as an antagonist of neurokinin receptors, which makes it valuable in the treatment of several conditions:
Depression: SSR-241586 has shown potential in alleviating symptoms of depression by modulating neurokinin receptors.
Schizophrenia: The compound has been studied for its effects on schizophrenia, providing an alternative treatment option.
Urinary Trouble: SSR-241586 has been found to be effective in treating urinary disorders.
Emesis: The compound is used to prevent and treat nausea and vomiting.
Irritable Bowel Syndrome: SSR-241586 has shown efficacy in managing symptoms of irritable bowel syndrome.
Mechanism of Action
SSR-241586 exerts its effects by antagonizing neurokinin receptors, specifically neurokinin 2 and neurokinin 3 receptors . These receptors are involved in the regulation of various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking these receptors, SSR-241586 can modulate these processes and provide therapeutic benefits .
Comparison with Similar Compounds
SSR-241586 is similar to other neurokinin receptor antagonists, such as SSR-240600 . Both compounds are optically active morpholines and have shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . SSR-241586 is unique in its specific molecular structure and the synthetic routes used for its preparation .
Similar compounds include:
SSR-240600: Another neurokinin receptor antagonist with similar therapeutic applications.
Aprepitant: A neurokinin 1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
SSR-241586 stands out due to its specific activity on neurokinin 2 and neurokinin 3 receptors, providing a broader range of therapeutic applications .
Properties
CAS No. |
1239279-30-1 |
---|---|
Molecular Formula |
C32H42Cl2N4O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[(2R)-4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3/t32-/m0/s1 |
InChI Key |
RVQZVVJLIUXDPN-YTTGMZPUSA-N |
Isomeric SMILES |
CN(C)C(=O)C1(CCN(CC1)CC[C@]2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
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